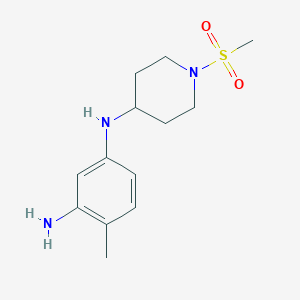

1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine

CAS No.: 1409216-81-4

Cat. No.: VC3411134

Molecular Formula: C13H21N3O2S

Molecular Weight: 283.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1409216-81-4 |

|---|---|

| Molecular Formula | C13H21N3O2S |

| Molecular Weight | 283.39 g/mol |

| IUPAC Name | 4-methyl-1-N-(1-methylsulfonylpiperidin-4-yl)benzene-1,3-diamine |

| Standard InChI | InChI=1S/C13H21N3O2S/c1-10-3-4-12(9-13(10)14)15-11-5-7-16(8-6-11)19(2,17)18/h3-4,9,11,15H,5-8,14H2,1-2H3 |

| Standard InChI Key | JOBXDARLWBUESV-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC2CCN(CC2)S(=O)(=O)C)N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC2CCN(CC2)S(=O)(=O)C)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of two primary subunits:

-

4-Methylbenzene-1,3-diamine: A benzene ring with amine groups at positions 1 and 3 and a methyl group at position 4. This aromatic diamine is structurally related to toluene-2,4-diamine (CAS 95-80-7), a known precursor in polymer and dye chemistry .

-

1-Methanesulfonylpiperidin-4-yl: A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at position 4 with a methanesulfonyl group (). The sulfonyl group confers electron-withdrawing properties, enhancing the stability of adjacent amine groups .

The connection between these subunits occurs via a nitrogen atom on the benzene diamine, forming a secondary amine linkage. Computational models predict a density of and a boiling point of , reflecting its moderate polarity and high thermal stability .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol for 1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine is publicly documented, analogous methods for related piperidine-sulfonyl compounds suggest a multi-step approach:

-

Preparation of 1-Methanesulfonylpiperidin-4-amine:

Methanesulfonylation of piperidin-4-amine using methanesulfonyl chloride in the presence of a base like triethylamine yields the sulfonamide intermediate. This step is critical for introducing the sulfonyl group . -

Coupling with 4-Methylbenzene-1,3-diamine:

A nucleophilic aromatic substitution or Buchwald-Hartwig amination could link the sulfonylated piperidine to the benzene diamine. For example, a palladium-catalyzed coupling using ligands such as XPhos facilitates C–N bond formation under inert conditions .

Example Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dry toluene |

| Catalyst | Palladium acetate |

| Ligand | XPhos |

| Temperature | 80–100C |

| Reaction Time | 12–24 hours |

| Yield | ~50% (estimated from analogs) |

Purification typically involves column chromatography or recrystallization from ether, as evidenced by similar sulfonamide syntheses .

Physicochemical Properties

Spectral Characteristics

Although experimental NMR or IR data for this specific compound is unavailable, predictions based on structural analogs provide insights:

-

NMR:

-

NMR:

Thermodynamic and Solubility Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 283.39 g/mol | |

| Density | ||

| Boiling Point | ||

| pKa | ||

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |

The moderate pKa suggests partial protonation under physiological conditions, influencing its bioavailability in drug design .

Applications and Industrial Relevance

Pharmaceutical Development

As a small-molecule scaffold, this compound’s dual functionality (sulfonamide and aromatic amine) makes it a candidate for:

-

Kinase inhibitors: Sulfonamides often target ATP-binding pockets in enzymes.

-

Antimicrobial agents: Piperidine derivatives exhibit activity against bacterial and fungal pathogens .

Material Science

The benzene diamine moiety can undergo oxidative polymerization to form polybenzimidazoles, high-performance polymers used in fuel cells and fire-resistant fabrics .

| Quantity | Price (€) | Delivery Time |

|---|---|---|

| 50 mg | 666.00 | June 3, 2025 |

| 500 mg | 1,853.00 | June 3, 2025 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume